molecular formula C7H5Br2FN2O B12981317 2,4-Dibromo-6-fluorobenzohydrazide

2,4-Dibromo-6-fluorobenzohydrazide

Cat. No.: B12981317
M. Wt: 311.93 g/mol
InChI Key: GHXFURIQSZJVOT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzohydrazide is a halogenated aromatic hydrazide derivative characterized by bromine substituents at positions 2 and 4, a fluorine atom at position 6, and a hydrazide functional group attached to the benzene ring. Key features include the electron-withdrawing effects of halogens, which influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C7H5Br2FN2O

Molecular Weight

311.93 g/mol

IUPAC Name

2,4-dibromo-6-fluorobenzohydrazide

InChI

InChI=1S/C7H5Br2FN2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

GHXFURIQSZJVOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzohydrazide typically involves the bromination and fluorination of benzohydrazide derivatives. One common method includes the reaction of 2,4-dibromo-6-fluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2,4-Dibromo-6-fluorobenzohydrazide may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-fluorobenzohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of bacteria or cancer cells.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, 2,4-Dibromo-6-fluorobenzohydrazide is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, making it more effective in its biological and chemical applications.

Comparison with Similar Compounds

Structural and Electronic Features

  • Halogen Substitution :

    • Bromine at positions 2 and 4 (target compound) vs. 6-bromo in benzimidazoles (e.g., 4e) .
    • Fluorine at position 6 enhances electron-withdrawing effects, similar to 5-fluoro in benzimidazole 4d .
    • Impact : Bromine increases molecular weight and lipophilicity, while fluorine improves metabolic stability.
  • Functional Groups :

    • Hydrazide group in the target compound vs. imidazole in benzimidazoles.
    • Hydrazides exhibit higher polarity due to the -NH-NH₂ moiety, affecting solubility compared to imidazoles .

Table 2: Substituent Effects on Properties

Compound Substituents logP (Predicted) Melting Point Range
2,4-Dibromo-6-fluorobenzohydrazide 2-Br, 4-Br, 6-F, hydrazide ~3.5 180–200°C*
Benzimidazole 4e 6-Br, 5-F, imidazole ~4.2 220–225°C
Hydrazono-Benzocate () 2,4-Br, benzoate ester ~5.0 Not reported

*Estimated based on halogenated analogs.

Spectroscopic Characterization

  • NMR Shifts: Benzimidazoles (4e): Aromatic protons near bromine (δ 7.8–8.2 ppm) and fluorine (δ 6.9–7.3 ppm) . Hydrazono-Benzocate (): Hydrazone protons at δ 8.0–8.5 ppm, ester carbonyl at δ 170 ppm in ¹³C NMR . Target Compound: Expected downfield shifts for Br-adjacent protons (δ >8.0 ppm) and hydrazide NH signals (δ 9–10 ppm).
  • Mass Spectrometry :

    • Benzimidazoles show [M+H]⁺ peaks with isotopic patterns for bromine (1:1 ratio for two Br atoms) .
    • Hydrazides may fragment via loss of NH₂NH₂ (m/z -32) or Br substituents .

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